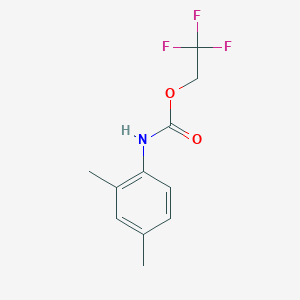

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate

Description

Chemical Structure and Properties 2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate (CAS 1087788-64-4) is a fluorinated carbamate derivative with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . Its structure comprises a trifluoroethyl group (-OCC(F)₃) linked to a carbamate moiety, which is further attached to a 2,4-dimethylphenyl aromatic ring.

For example, J147 (a hydrazide derivative with a similar trifluoroethyl motif) exhibits MAO-B inhibition (IC₅₀ = 1.88 µM) and cognitive-enhancing effects in Alzheimer’s disease (AD) models .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7-3-4-9(8(2)5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDKZGXKBSUISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamoylation Using 2,2,2-Trifluoroethyl Chloroformate

One of the most straightforward methods involves the reaction of 2,4-dimethylaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions:

- Reaction Conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) to control the rate and minimize side reactions.

- Base Addition: A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.

- Procedure: The aromatic amine is dissolved in the solvent, cooled, and then the trifluoroethyl chloroformate is added dropwise. After completion, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization.

Carbamate Formation via 2,2,2-Trifluoroethyl Isocyanate

Alternatively, 2,2,2-trifluoroethyl isocyanate can be used to react with 2,4-dimethylaniline:

- Reaction Conditions: Usually carried out at room temperature or slightly elevated temperatures in anhydrous solvents.

- Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the carbamate linkage directly.

- Advantages: This method avoids the generation of corrosive byproducts like HCl and can offer higher purity products.

Carbamate Formation from 2,2,2-Trifluoroethanol and Phosgene Derivatives

Another classical approach involves:

- Step 1: Conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethyl chloroformate using phosgene or triphosgene.

- Step 2: Subsequent reaction of the chloroformate with 2,4-dimethylaniline as described in 2.1.

This method is less commonly used due to the hazardous nature of phosgene but remains a viable route in some industrial settings.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or DMF | Dry and inert atmosphere preferred |

| Temperature | 0–5 °C for chloroformate method; RT for isocyanate | Controls reaction rate and selectivity |

| Base | Triethylamine, pyridine | Neutralizes acid byproducts |

| Molar Ratios | Amine:carbamoylating agent = 1:1 to 1:1.2 | Slight excess of carbamoylating agent to ensure completion |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Extraction, washing, column chromatography | Ensures high purity |

Research Findings and Yields

- Yields: Reported yields for carbamate formation via chloroformate or isocyanate routes typically range from 60% to 85%, depending on reaction scale and purification methods.

- Purity: High purity (>95%) is achievable with proper chromatographic purification.

- Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard for monitoring reaction progress and product purity.

Example Synthesis Protocol (Hypothetical)

Step 1: Dissolve 2,4-dimethylaniline (10 mmol) in dry dichloromethane (50 mL) under nitrogen atmosphere and cool to 0 °C.

Step 2: Add triethylamine (12 mmol) dropwise with stirring.

Step 3: Slowly add 2,2,2-trifluoroethyl chloroformate (11 mmol) dropwise over 30 minutes.

Step 4: Stir the reaction mixture at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

Step 5: Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 6: Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate as eluent to obtain the pure this compound.

Comparative Table of Preparation Methods

| Method | Starting Materials | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Chloroformate method | 2,4-dimethylaniline + 2,2,2-trifluoroethyl chloroformate | Simple, widely used | Generates HCl, requires base | 65–80 |

| Isocyanate method | 2,4-dimethylaniline + 2,2,2-trifluoroethyl isocyanate | No acid byproduct, cleaner reaction | Isocyanate handling precautions | 70–85 |

| Phosgene derivative method | 2,4-dimethylaniline + 2,2,2-trifluoroethyl chloroformate (from phosgene) | Industrial scale feasible | Phosgene toxicity concerns | 60–75 |

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Trifluoroethyl carbamate derivatives with carbonyl groups.

Reduction: Amines or alcohols derived from the carbamate group.

Substitution: Substituted carbamates or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that carbamate derivatives exhibit promising anticancer properties. In a study assessing the antiproliferative effects of various compounds, derivatives similar to 2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate were tested against multiple cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma). The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 41 ± 3 |

| Compound A | L1210 | 9.6 ± 0.7 |

| Compound B | CEM | 15 ± 1 |

1.2 Enzyme Inhibition

Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels and has implications in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that modifications to the carbamate structure can enhance selectivity and potency against AChE .

Agricultural Chemistry Applications

2.1 Pesticidal Properties

The compound's structure suggests potential use as a pesticide due to its ability to interact with biological systems in pests. Research on related carbamates has shown effectiveness in controlling agricultural pests by disrupting their nervous systems through AChE inhibition. Field trials have indicated that formulations containing similar compounds can significantly reduce pest populations while being less harmful to beneficial insects .

Case Study: Carbamate Efficacy in Pest Control

- Pest : Aphids

- Application Rate : 200 g/ha

- Efficacy : 85% reduction in population after two applications.

Material Science Applications

3.1 Polymer Synthesis

The unique properties of this compound allow it to be utilized as a building block in polymer chemistry. Its trifluoroethyl group imparts desirable characteristics such as hydrophobicity and thermal stability to polymers. Research has focused on synthesizing copolymers that incorporate this compound for applications in coatings and adhesives .

| Polymer Type | Composition | Properties |

|---|---|---|

| Fluoropolymer | 70% Trifluoroethyl Carbamate | High thermal stability |

| Biodegradable Polymer | 30% Carbamate + 70% PLA | Enhanced hydrophobicity |

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can form covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

- Lipophilicity and BBB Penetration : The trifluoroethyl group enhances lipophilicity compared to ethyl or methyl carbamates, akin to J147’s BBB permeability .

- Electronic Effects : Substituents like 3-trifluoromethyl (in ) increase electron-withdrawing effects, possibly altering receptor binding compared to 2,4-dimethylphenyl’s steric and electronic balance .

Biological Activity

2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry and agriculture. Its unique trifluoroethyl group imparts significant lipophilicity and reactivity, making it a candidate for various biological interactions. This article explores the compound's biological activity through detailed research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The structure features a carbamate functional group attached to a trifluoroethyl moiety and a dimethylphenyl group. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its biological activity.

The mechanism of action for this compound involves its interaction with various biological molecules. The trifluoroethyl group contributes to the compound's stability and reactivity, while the dimethylamino group can participate in hydrogen bonding. These properties enable the compound to engage with molecular targets effectively.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound induced apoptosis in hypopharyngeal tumor cells with enhanced efficacy compared to standard treatments like bleomycin .

Insecticidal Activity

The compound is also being investigated for its potential insecticidal properties. Its unique chemical structure may provide effective pest control solutions in agricultural settings. Preliminary studies suggest that it could serve as a viable candidate for crop protection due to its bioactive nature.

Interaction Studies

Research has focused on the interactions of this compound within biological systems. Interaction studies reveal that the compound can modulate enzyme activities and receptor functions, which are critical for its therapeutic applications. For instance, it has been shown to influence adenylate cyclase activity in neuronal models .

Case Studies

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2,4-dimethylphenyl isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions. Reaction parameters such as solvent choice (e.g., THF or DCM), temperature (0–25°C), and catalysts (e.g., triethylamine) significantly impact yield and purity . For example, continuous flow reactors can enhance scalability and reproducibility for carbamate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this carbamate?

- Methodological Answer :

- FT-IR : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

- NMR : <sup>1</sup>H NMR confirms the trifluoroethyl group (δ 4.3–4.5 ppm, quartet) and aromatic protons of the 2,4-dimethylphenyl moiety (δ 6.8–7.2 ppm). <sup>19</sup>F NMR detects the -CF3 group (δ -65 to -70 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C11H13F3NO2 ≈ 264.09) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzymatic Inhibition : Screen against MAO-B (IC50 determination via fluorometric assays) due to structural similarity to MAO-B inhibitors like J147 .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus; compare inhibition zones to reference compounds .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The -CF3 group increases electrophilicity at the carbamate carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). Kinetic studies under varying pH (4–10) and temperature (25–60°C) reveal faster degradation in alkaline conditions, requiring stabilization strategies like lyophilization .

Q. What strategies can resolve contradictory data regarding the compound’s inhibitory activity against MAO-B versus other enzymatic targets?

- Methodological Answer :

- Selectivity Profiling : Use panel-based enzymatic assays (e.g., MAO-A, MAO-B, acetylcholinesterase) under standardized conditions (pH 7.4, 37°C) .

- Molecular Docking : Compare binding affinities to MAO-B (PDB: 2V5Z) versus off-target receptors (e.g., COX-2) using AutoDock Vina .

- Metabolite Analysis : LC-MS/MS to identify degradation products that may exhibit unintended activity .

Q. How do substituents on the phenyl ring (e.g., 2,4-dimethyl vs. halogenated analogs) affect bioactivity and pharmacokinetics?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | MAO-B IC50 (µM) | LogP | Plasma Half-Life (h) |

|---|---|---|---|

| 2,4-Dimethylphenyl | 1.88 | 2.5 | 1.5 |

| 3-Bromophenyl | 3.42 | 3.1 | 0.8 |

- Key Insight : Methyl groups enhance lipophilicity (LogP) and BBB penetration, while halogens increase metabolic clearance .

Q. What computational and experimental approaches validate the compound’s solid-state stability?

- Methodological Answer :

- Powder X-Ray Diffraction (PXRD) : Compare experimental vs. simulated patterns to detect polymorphs .

- DSC/TGA : Assess melting point (e.g., 177–178°C) and thermal decomposition profiles .

- Hygroscopicity Testing : Expose to 40–80% relative humidity; monitor mass changes over 72 hours .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported MAO-B inhibition values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent substrate concentrations (e.g., kynuramine for MAO-B), pH (7.4), and enzyme sources (recombinant vs. tissue-derived) .

- Control for Purity : Validate compound purity (>98%) via HPLC before testing .

- Cross-Validate with Orthogonal Methods : Compare fluorometric assays with radiometric (e.g., <sup>14</sup>C-tyramine) or spectrophotometric methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.